2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and agricultural sciences due to its biological activities.
The synthesis and characterization of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole have been reported in several studies and patents. It has been investigated for its neurotherapeutic properties and as a potential fungicide. The compound's structure and reactivity have been explored in various chemical research contexts .
This compound is classified under the oxadiazole family due to its unique structural features. It contains a dichlorophenoxy group, which enhances its biological activity, making it of interest in pharmacological studies. The oxadiazole ring itself contributes to the compound's chemical stability and reactivity.
The synthesis of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
The synthesis often employs solvents such as dimethylformamide or dimethyl sulfoxide under reflux conditions to facilitate the reaction. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are utilized to confirm the structure of the synthesized compound .
The molecular formula of 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is C15H12Cl2N2O2. Its structure consists of an oxadiazole ring connected to a phenyl group and a dichlorophenoxy group.
Key structural data include:
The compound can undergo various chemical reactions typical for oxadiazoles, including:
Reactions are often monitored using Thin Layer Chromatography to assess purity and completion. The use of catalysts can enhance reaction rates and yields .
The mechanism by which 2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole exerts its effects is not fully elucidated but may involve:
Research indicates that derivatives of this compound show varying degrees of cytotoxicity against different cancer cell lines .
Relevant analyses include spectroscopic methods such as Infrared spectroscopy for functional group identification and Ultraviolet-visible spectroscopy for electronic transitions .
2-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several promising applications:
Research continues into optimizing its properties for enhanced biological activity and specificity .
The 1,3,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry due to its versatile bioisosteric properties, metabolic stability, and capacity for hydrogen bonding with biological targets. This five-membered ring, containing two nitrogen atoms and one oxygen atom, serves as a bioisostere for ester and carboxylic acid functionalities, enhancing drug-like properties such as membrane permeability and resistance to enzymatic degradation [1] [8]. Its resonance energy (~167.4 kJ/mol) contributes to exceptional thermal stability, particularly when substituted at the 2-position [2].
Table 1: Clinically Approved Drugs Featuring 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Zibotentan | Anticancer (Phase III) | Endothelin A receptor | 5-Methylphenyl substitution |
Raltegravir | Antiretroviral | HIV integrase | 5-Aminocarbonyl substitution |
Nesapidil | Antiarrhythmic | Ion channels | 2,5-Diaryl substitution |
Furamizole | Antibacterial | Bacterial cell synthesis | 2-Amino-5-nitrofuryl substitution |
Pharmacological profiling reveals that 1,3,4-oxadiazole derivatives exhibit broad-spectrum biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic effects [1] [4]. The scaffold's anticancer activity is particularly noteworthy, with derivatives demonstrating potent inhibition of enzymes overexpressed in malignancies, such as thymidylate synthase (IC₅₀ = 2.52–4.38 µM), histone deacetylases (HDACs), and topoisomerase II [2]. Molecular docking studies consistently confirm strong binding affinities between oxadiazole-containing compounds and active sites of cancer-related enzymes, attributable to hydrogen bonding, π-π stacking, and hydrophobic interactions [1] [5].
Table 2: Key Enzyme Targets of 1,3,4-Oxadiazole Derivatives in Oncology
Enzyme Target | Biological Function | Reported IC₅₀ Values | Cancer Types Addressed |
---|---|---|---|
Thymidylate Synthase | DNA synthesis and repair | 1.95–4.24 µM | Colorectal, breast, hepatic |
15-Lipoxygenase | Polyunsaturated fatty acid metabolism | 0.27–28.11 µM | Inflammatory-associated cancers |
Epidermal Growth Factor Receptor Kinase | Cell proliferation signaling | 0.41 µM | Breast, hepatocellular |
Telomerase | Telomere maintenance | <10 µM | Leukemia, solid tumors |
Antimicrobial studies demonstrate minimum inhibitory concentrations (MIC) as low as 5000 μg/mL against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae, outperforming reference antibiotics in specific structural configurations [1] [6]. The scaffold's electron-deficient nature facilitates π-stacking interactions with bacterial peptide deformylase, compromising protein maturation in pathogens [6].
The molecular architecture of 2-[(2,4-dichlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole incorporates strategically optimized substituents that synergistically enhance target engagement. The 2,4-dichlorophenoxymethyl moiety at the 2-position provides distinct advantages:
The phenyl group at the 5-position delivers essential planar geometry for π-π stacking interactions with aromatic residues in biological targets (e.g., His48 in phospholipase A₂) [1] [5]. Electron-donating or -withdrawing para-substitutions on this phenyl ring further fine-tune electronic properties, with nitro groups enhancing 15-lipoxygenase inhibition (IC₅₀ = 25.91 ± 0.14 µM) via resonance effects [5].
Synthetic pathways to this compound typically involve:
Modern synthetic innovations include:
Recent studies highlight the therapeutic potential of dichlorophenoxy-modified oxadiazoles across multiple disease models. A 2023 investigation documented fifteen novel N-substituted 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole acetamides exhibiting exceptional 15-lipoxygenase (15-LOX) inhibition (IC₅₀ < 10 µM) [5]. Compound 7i demonstrated the highest potency (IC₅₀ = 7.15 ± 0.26 µM), attributed to the synergistic effect of the dichlorophenoxy group and acetamide functionality. Molecular dynamics simulations revealed stable hydrogen bonds with Val690, Ile663, and Asn564 residues in the 15-LOX binding pocket over 100 ns trajectories [5].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: